B1575479 MART-1(97-116)

MART-1(97-116)

Cat. No. B1575479
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanoma antigen recognized by T-cells 1;  MART-1

Scientific Research Applications

Immunotherapy and Melanoma Treatment

MART-1 is a transmembrane protein specific to melanocytes and plays a significant role in melanoma treatment. It is recognized by HLA-A2-restricted tumor-specific tumor-infiltrating lymphocytes (TIL) from melanoma patients, making it a potential target for immunotherapy. In a study by Rivoltini et al. (1995), MART-1(27-35) peptide was found effective in inducing melanoma-specific T cell lines, highlighting its potential in melanoma immunotherapy (Rivoltini et al., 1995).

Melanoma Antigen Detection

A study by Fetsch et al. (1997) used a monoclonal antibody against MART-1 for immunocytochemical detection in malignant melanomas. This study underscores the importance of MART-1 in identifying melanocytic lesions, providing a pathway for early diagnosis and treatment of melanoma (Fetsch et al., 1997).

Melanoma Antigen Immunization

Ribas et al. (1997) investigated the use of dendritic cells (DCs) transduced with MART-1 in genetic immunization against melanoma. This research illustrates the therapeutic potential of MART-1 in developing vaccines and immunization strategies for melanoma treatment (Ribas et al., 1997).

MART-1 in Pigmentation and Melanosomes

Hoashi et al. (2005) explored the role of MART-1 in melanogenesis. They demonstrated that MART-1 is crucial for the function of melanosomal matrix protein PMEL17/GP100 and the maturation of melanosomes. This research offers insights into the cellular and molecular mechanisms of pigmentation (Hoashi et al., 2005).

Vaccine Development for Melanoma

A study by Lee et al. (2000) on MART-1 for melanoma vaccine clinical trials highlights the development of a polynucleotide vaccine. This research emphasizes the potential of MART-1 as an antigen for immunotherapy against melanoma, particularly in HLA-A2 patients (Lee et al., 2000).

properties

sequence

VPNAPPAYEKLSAEQSPPPY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Melanoma antigen recognized by T-cells 1 (97-116); MART-1(97-116)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.